1-(2-Butoxy-5-chlorophenyl)ethanol
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Overview
Description
1-(2-Butoxy-5-chlorophenyl)ethanol is a chemical compound characterized by its unique structure, which includes a butoxy group, a chlorophenyl group, and an ethanol moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Butoxy-5-chlorophenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 2-butoxy-5-chlorophenol with ethylene oxide under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the ethyl ether linkage.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Butoxy-5-chlorophenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, potentially forming corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy group may be replaced by other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, or other oxidized derivatives.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Compounds with different nucleophiles replacing the butoxy group.
Scientific Research Applications
1-(2-Butoxy-5-chlorophenyl)ethanol has various applications in scientific research, including:
Chemistry: It can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a building block for bioactive molecules or as a probe in biological studies.
Industry: The compound can be utilized in the production of specialty chemicals, coatings, and other industrial products.
Mechanism of Action
1-(2-Butoxy-5-chlorophenyl)ethanol can be compared to other similar compounds, such as 1-(2-methoxy-5-chlorophenyl)ethanol and 1-(2-ethoxy-5-chlorophenyl)ethanol. These compounds share structural similarities but differ in the nature of the alkoxy group attached to the phenyl ring. The presence of the butoxy group in this compound may confer unique chemical and physical properties compared to its counterparts.
Comparison with Similar Compounds
1-(2-Methoxy-5-chlorophenyl)ethanol
1-(2-Ethoxy-5-chlorophenyl)ethanol
1-(2-Propoxy-5-chlorophenyl)ethanol
1-(2-Butoxy-4-chlorophenyl)ethanol
This comprehensive overview provides a detailed understanding of 1-(2-Butoxy-5-chlorophenyl)ethanol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-butoxy-5-chlorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-3-4-7-15-12-6-5-10(13)8-11(12)9(2)14/h5-6,8-9,14H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMGQFBZXYZBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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